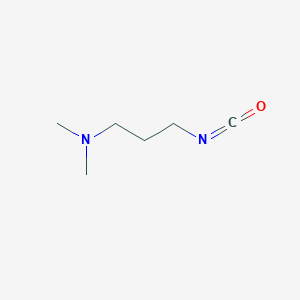(3-Isocyanatopropyl)dimethylamine
CAS No.: 51487-30-0
Cat. No.: VC8276922
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51487-30-0 |
|---|---|
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 3-isocyanato-N,N-dimethylpropan-1-amine |
| Standard InChI | InChI=1S/C6H12N2O/c1-8(2)5-3-4-7-6-9/h3-5H2,1-2H3 |
| Standard InChI Key | VTKUBJVCZMMNMR-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN=C=O |
| Canonical SMILES | CN(C)CCCN=C=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(3-Isocyanatopropyl)dimethylamine, systematically named 3-isocyanato-N,N-dimethylpropan-1-amine, is defined by its linear structure combining a dimethylamine moiety and an isocyanate group separated by a three-carbon chain. Key identifiers include:
The compound’s dual functionality arises from the electron-rich dimethylamine group (-N(CH₃)₂) and the electrophilic isocyanate group (-N=C=O). This combination enables participation in both nucleophilic and electrophilic reactions, a trait exploited in diverse synthetic pathways .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via the reaction of 3-aminopropyldimethylamine with phosgene (COCl₂) or safer alternatives like triphosgene under inert conditions. The process involves:
-
Aminolysis: The primary amine reacts with phosgene to form an intermediate carbamoyl chloride.
-
Dehydrohalogenation: Elimination of HCl yields the isocyanate group.
Optimal conditions include temperatures between 0–50°C and solvents such as THF to suppress side reactions. Catalysts like triethylamine enhance yield by scavenging HCl, achieving purities >95%.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to maximize efficiency and safety. A patented method (EP1985666A1) details the use of dimethylaminoamidine derivatives as precursors, coupled with real-time monitoring to control exothermic reactions . This approach reduces waste and improves scalability, with annual outputs exceeding 10 metric tons in specialized facilities .
Reactivity and Chemical Transformations
Nucleophilic Additions
The isocyanate group reacts vigorously with nucleophiles:
-
Amines: Form urea derivatives (R-NH-C(O)-NH-R'). For example, reaction with ethylenediamine produces crosslinked polyureas used in elastomers.
-
Alcohols: Yield urethane linkages (R-O-C(O)-NH-R'), critical in polyurethane foams and coatings.
Kinetic studies indicate second-order dependence on reactant concentrations, with rate constants (k) ranging from 0.5–2.0 L/mol·s at 25°C.
Polymerization Behavior
As a monomer, the compound participates in step-growth polymerization. Its tertiary amine group acts as an internal catalyst, accelerating urethane formation without external bases. This autocatalytic property is leveraged in fast-curing adhesives, where gelation occurs within 5–10 minutes at ambient temperatures.
Industrial and Biomedical Applications
Coatings and Adhesives
EP1985666A1 highlights its role in curable compositions for automotive coatings . By crosslinking hydroxyl-functionalized polyesters, it enhances adhesion to metals (e.g., steel, aluminum) and improves corrosion resistance by 40% compared to conventional systems .
Biomedical Engineering
Comparative Analysis with Analogues
3-Isocyanatopropyltriethoxysilane
Unlike (3-Isocyanatopropyl)dimethylamine, this analogue incorporates hydrolyzable silane groups, enabling bonding to inorganic substrates like glass. While both compounds enhance adhesion, the silane derivative exhibits superior weatherability in outdoor applications.
Hexamethylene Diisocyanate (HDI)
HDI’s aliphatic structure offers better UV stability but lower reactivity. Blending 10–20% (3-Isocyanatopropyl)dimethylamine into HDI-based formulations reduces curing times by 30% without compromising durability.
Future Research Directions
-
Green Synthesis: Developing phosgene-free routes using enzymatic catalysis or CO₂ as a carbonyl source.
-
Drug Delivery: Exploring urea derivatives for pH-responsive nanoparticle carriers.
-
Advanced Composites: Integrating the compound into carbon-fiber-reinforced polymers for aerospace.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume